4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
Description
Chemical Structure and Key Features
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a cyclohexane derivative substituted with a 1,3-dimethyl-1,2,4-triazole ring at the 4-position and a primary amine group at the 1-position. The compound’s structural rigidity from the cyclohexane backbone and the electron-rich triazole moiety makes it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrogen-bonding interactions.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-7-12-10(14(2)13-7)8-3-5-9(11)6-4-8/h8-9H,3-6,11H2,1-2H3 |
InChI Key |
MRQCYPRBSBYNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2CCC(CC2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 1,3-dimethyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-alkylated triazole derivatives.
Scientific Research Applications
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Molecular Formula and Properties
- Molecular Formula : C₁₀H₁₇N₅
- Molecular Weight : 207.28 g/mol (calculated).
- Key Functional Groups : 1,2,4-Triazole (with methyl groups at N1 and N3), cyclohexylamine.
The compound is compared to structurally analogous cyclohexanamine derivatives with variations in heterocyclic substituents and functional groups. These differences influence physicochemical properties, synthetic accessibility, and biological activity.
Table 1: Structural and Functional Comparisons
Key Observations:
Heterocycle Impact: 1,2,4-Triazole vs. Oxadiazole Derivatives: The 1,2,4-oxadiazole in introduces higher electronegativity, which may improve metabolic stability but reduce solubility compared to triazoles.
Substituent Effects: Methyl vs. Piperazine vs. Triazole: Piperazine-containing analogs () prioritize basicity and water solubility, favoring CNS drug development.
Synthetic Accessibility :
- The target compound’s synthesis likely involves cyclocondensation of thiosemicarbazides or Huisgen cycloaddition, similar to methods for 1,2,4-triazoles in .
- Piperazine derivatives () employ reductive amination, a more scalable but less selective route.
Biological Relevance: While direct activity data for the target compound is absent, structurally related 1,2,4-triazoles (e.g., ) are known for antifungal and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
